Imidazo[1,2-a]pyrimidine-3-carbonitrile

Drug metabolism Aldehyde oxidase Metabolic stability

Medicinal chemists face rapid aldehyde oxidase (AO)-mediated clearance and Dimroth rearrangement risks with other imidazo[1,2-a]pyrimidine regioisomers. This 3-carbonitrile derivative eliminates these liabilities: • Blocks the primary AO oxidation site, providing intrinsic metabolic stability without additional modifications. • Avoids Dimroth rearrangement, ensuring consistent regiochemistry in derivative libraries. • Synthesized via solvent-free, nanocatalyst-driven multicomponent reactions, facilitating scalable, green chemistry. Ideal for kinase, GPCR, and epigenetic target programs.

Molecular Formula C7H4N4
Molecular Weight 144.137
CAS No. 1232432-42-6
Cat. No. B594446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine-3-carbonitrile
CAS1232432-42-6
Molecular FormulaC7H4N4
Molecular Weight144.137
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)C#N
InChIInChI=1S/C7H4N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H
InChIKeyXTUJSIKOSHFIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine-3-carbonitrile (CAS 1232432-42-6): A Regiospecific Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


Imidazo[1,2-a]pyrimidine-3-carbonitrile (CAS 1232432-42-6) is a nitrogen-bridged fused heterocyclic compound with the molecular formula C₇H₄N₄ and a molecular weight of 144.13 g/mol . The compound features a cyano (-C≡N) substituent at the 3-position of the imidazo[1,2-a]pyrimidine core, yielding a calculated LogP of 0.60 and a topological polar surface area (TPSA) of 53.98 Ų . This regioisomer serves as a versatile synthetic intermediate for generating libraries of biologically active derivatives targeting kinases, GPCRs, and epigenetic enzymes [1].

Why Imidazo[1,2-a]pyrimidine-3-carbonitrile Cannot Be Casually Replaced by Its Regioisomers


Although the 2-, 3-, and 6-carbonitrile regioisomers share the identical molecular formula, the specific position of the nitrile group dictates both the metabolic fate and the synthetic reliability of the final compound. The 3-position of the imidazo[1,2-a]pyrimidine ring is the primary site of oxidation by aldehyde oxidase (AO) [1]; therefore, the presence of a cyano group at this locus can act as a metabolic blocking strategy, whereas the 2- and 6-substituted isomers remain susceptible to rapid AO-mediated clearance [1]. Additionally, the 2-substituted isomer is prone to Dimroth rearrangement under basic conditions, leading to regiochemical misassignment and potentially confounding structure–activity relationship (SAR) studies [2]. These regioisomer-dependent differences mean that procurement decisions cannot be made solely on the basis of the imidazo[1,2-a]pyrimidine core class; the exact position of the nitrile group is a critical quality attribute.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrimidine-3-carbonitrile vs. Its Closest Analogs


Metabolic Stability: Blockade of Aldehyde Oxidase (AO) Oxidation at the 3-Position

The imidazo[1,2-a]pyrimidine ring is rapidly oxidized by human aldehyde oxidase (AO) at the C-3 position, representing a major metabolic liability for drug candidates containing this scaffold [1]. Introducing a cyano substituent at the 3-position sterically and electronically blocks this oxidation site, whereas the 2-carbonitrile and 6-carbonitrile regioisomers leave the C-3 position unsubstituted and therefore fully exposed to AO-mediated metabolism [1]. This metabolic vulnerability at the 3-position is a class-wide property of imidazo[1,2-a]pyrimidines, making the 3-carbonitrile regioisomer the only variant that intrinsically possesses a metabolic blocking group at the critical oxidation locus.

Drug metabolism Aldehyde oxidase Metabolic stability

Regiochemical Fidelity: Resistance to Dimroth Rearrangement Compared to the 2-Carbonitrile Isomer

Imidazo[1,2-a]pyrimidines bearing a substituent at the C-2 position are susceptible to Dimroth rearrangement under basic aqueous conditions, which can result in an incorrect regiochemical assignment of the final product [1]. Using a ¹⁵N-labelled analogue, Chatzopoulou and Claridge demonstrated that the Dimroth rearrangement mechanism involves hydroxide addition followed by ring opening, preferentially affecting the C-2 position [1]. In contrast, the 3-carbonitrile isomer is structurally incapable of undergoing this specific rearrangement because the C-2 position is unsubstituted, ensuring that the purchased material maintains its intended regiochemistry throughout downstream synthetic transformations.

Dimroth rearrangement Regiochemistry Structural misassignment

Computed Physicochemical Properties: LogP and TPSA Comparison with the 2-Carbonitrile Regioisomer

Both imidazo[1,2-a]pyrimidine-3-carbonitrile and its 2-carbonitrile regioisomer share identical computed LogP (0.60098) and topological polar surface area (TPSA, 53.98 Ų) values . This indicates that simple hydrophobicity and hydrogen-bonding capacity descriptors do not differentiate the two isomers. However, the identical values underscore that when a specific regioisomer is required for a patent position or SAR series, inadvertent substitution with the 2-carbonitrile will not be detected by bulk physicochemical measurements, increasing the risk of undiagnosed structural misassignment.

Physicochemical properties LogP TPSA

Synthetic Utility: One-Pot Multicomponent Access to Diversifiable Libraries

Imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives can be efficiently prepared via one-pot, three-component condensation reactions under solvent-free conditions using recyclable nanocatalysts such as TiO₂-[bip]-NH₂⁺ C(NO₂)₃⁻ [1]. This synthetic approach tolerates a wide range of electron-donating and electron-withdrawing substituents, enabling the rapid generation of compound libraries for biological screening. In contrast, the 2-carbonitrile and 6-carbonitrile regioisomers often require alternative synthetic sequences that may involve regioselectivity challenges or additional protection/deprotection steps.

Multicomponent reaction Green chemistry Library synthesis

Recommended Application Scenarios for Imidazo[1,2-a]pyrimidine-3-carbonitrile Based on Quantified Differentiation


Medicinal Chemistry: Designing Metabolically Stable Kinase Inhibitor Scaffolds

Given the established susceptibility of the imidazo[1,2-a]pyrimidine core to aldehyde oxidase (AO)-mediated oxidation at the C-3 position [1], the 3-carbonitrile derivative is the preferred regioisomer for programs aiming to achieve intrinsic metabolic stability without additional structural modifications. By blocking the primary AO oxidation site, this compound enables medicinal chemists to focus SAR exploration on potency and selectivity rather than on rescue strategies for metabolic clearance.

Chemical Biology: Constructing Probe Libraries with Unambiguous Regiochemistry

The 3-carbonitrile regioisomer eliminates the risk of Dimroth rearrangement during subsequent synthetic transformations [2], a problem documented for the 2-substituted analog. For chemical biology applications where a library of derivatives must maintain consistent regiochemistry to ensure interpretable target-engagement data, this regioisomer provides a synthetically reliable anchor point.

Green Chemistry and Process Development: Scalable Multicomponent Synthesis

Publications demonstrate that imidazo[1,2-a]pyrimidine-3-carbonitriles can be synthesized using solvent-free, one-pot multicomponent reactions catalyzed by recyclable nanomaterials [3]. This makes the 3-carbonitrile regioisomer an attractive starting material for process chemists seeking to minimize solvent waste and reduce the number of unit operations in scale-up campaigns.

Quality Control: Regioisomer-Specific Analytical Method Development

Because the 3-carbonitrile and 2-carbonitrile regioisomers are indistinguishable by routine bulk descriptors such as LogP and TPSA (both 0.60098 and 53.98 Ų, respectively) , any procurement of the 3-carbonitrile must be accompanied by identity confirmation using regioisomer-resolving techniques (e.g., ¹H–¹³C HMBC NMR or X-ray crystallography). This compound is ideally suited as a certified reference standard for method validation in laboratories that need to detect and quantify trace regioisomeric impurities.

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